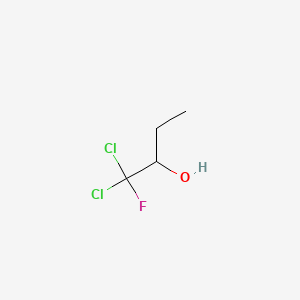
2-Butanol,1,1-dichloro-1-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol,1,1-dichloro-1-fluoro- is an organic compound with the molecular formula C4H8Cl2FO It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol,1,1-dichloro-1-fluoro- typically involves the halogenation of 2-butanol. One common method is the reaction of 2-butanol with a mixture of chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol,1,1-dichloro-1-fluoro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-butanol is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol,1,1-dichloro-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Butanone or butanoic acid.
Reduction: 2-Butanol or partially halogenated butanol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanol,1,1-dichloro-1-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mecanismo De Acción
The mechanism by which 2-Butanol,1,1-dichloro-1-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-1-fluoroethane: Another halogenated compound with similar chemical properties.
2-Butanol,1,1-dichloro-1-bromo-: A brominated analog of 2-Butanol,1,1-dichloro-1-fluoro-.
2-Butanol,1,1-dichloro-1-iodo-: An iodinated analog with different reactivity.
Uniqueness
2-Butanol,1,1-dichloro-1-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6301-93-5 |
|---|---|
Fórmula molecular |
C4H7Cl2FO |
Peso molecular |
161.00 g/mol |
Nombre IUPAC |
1,1-dichloro-1-fluorobutan-2-ol |
InChI |
InChI=1S/C4H7Cl2FO/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 |
Clave InChI |
SMYVIYNRYCBPJF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(F)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















